1,3,3-Trimethyl-2-(formylmethylene)indoline
Overview
Description
1,3,3-Trimethyl-2-(formylmethylene)indoline, also known as Fischer’s aldehyde, is a chemical compound with the molecular formula C13H15NO. It is a member of the indole family and is characterized by its unique structure, which includes a formylmethylene group attached to an indoline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Mode of Action
It has been shown that the compound can exist as two isomers, one of which has a cyclic structure . This suggests that the compound may interact with its targets in different ways depending on its structural form.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-2-(formylmethylene)indoline can be synthesized through several methods. One common approach involves the reaction of 1,3,3-trimethylindoline with formaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The compound is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-(formylmethylene)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
1,3,3-Trimethyl-2-(formylmethylene)indoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Similar in structure but lacks the formyl group.
1,3,3-Trimethylindoline: Lacks both the formyl and methylene groups.
2-Methylene-1,3,3-trimethylindoline: Another related compound with slight structural differences
Uniqueness
1,3,3-Trimethyl-2-(formylmethylene)indoline is unique due to the presence of the formylmethylene group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2Z)-2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCECACVNILMTRD-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
84-83-3 | |
Record name | Tribasenaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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